8-Bromopyrrolo[1,2-a]quinoxaline
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Overview
Description
8-Bromopyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a bromine atom attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromopyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light irradiation in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium using ionic liquids as catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions such as the use of AlCl3 as a catalyst in the presence of benzotriazole to form 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Chemical Reactions Analysis
Types of Reactions: 8-Bromopyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydropyrroloquinoxalines.
Substitution: Various substituted pyrroloquinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits antiparasitic, antifungal, and antileukemic activities.
Industry: It is used in the development of fluorescent probes and optoelectronic materials.
Mechanism of Action
The mechanism of action of 8-Bromopyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Bromopyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:
Pyrrolo[1,2-a]quinoxaline: Lacks the bromine atom at the 8th position, resulting in different reactivity and biological activity.
Pyrazino[1,2-a]quinoxaline: Contains a pyrazine ring instead of a pyrrole ring, leading to distinct chemical properties.
Uniqueness: The presence of the bromine atom at the 8th position in this compound imparts unique reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7BrN2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
8-bromopyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7BrN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H |
InChI Key |
XOGQDLNJDYMYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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